1-hydroxy-4-methyl-1,2-dihydropyridine-2-thione

CAS No.: 25363-69-3

Cat. No.: VC8347036

Molecular Formula: C6H7NOS

Molecular Weight: 141.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25363-69-3 |

|---|---|

| Molecular Formula | C6H7NOS |

| Molecular Weight | 141.19 g/mol |

| IUPAC Name | 1-hydroxy-4-methylpyridine-2-thione |

| Standard InChI | InChI=1S/C6H7NOS/c1-5-2-3-7(8)6(9)4-5/h2-4,8H,1H3 |

| Standard InChI Key | RCWJCTXRXJZSQK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=S)N(C=C1)O |

| Canonical SMILES | CC1=CC(=S)N(C=C1)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

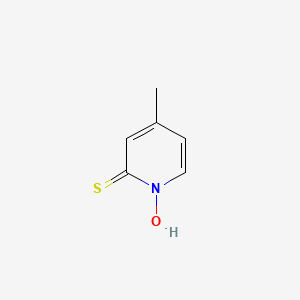

The systematic IUPAC name for this compound is 1-hydroxy-4-methylpyridine-2(1H)-thione, reflecting its substitution pattern: a hydroxyl group at position 1, a methyl group at position 4, and a thione group at position 2 of the pyridine ring . Its molecular formula is C₆H₇NOS, corresponding to a molecular weight of 141.19 g/mol .

Table 1: Key Identifiers of 1-Hydroxy-4-Methyl-1,2-Dihydropyridine-2-Thione

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 25363-69-3 | |

| Molecular Formula | C₆H₇NOS | |

| Molecular Weight | 141.19 g/mol | |

| SMILES Notation | S=C1N(O)C=CC(C)=C1 | |

| Purity (Commercial) | 97% |

Structural and Electronic Characteristics

The compound’s structure features a partially saturated pyridine ring, with the thione group introducing significant electron-withdrawing character. This electronic configuration enhances its reactivity in nucleophilic substitution and metal coordination reactions. The hydroxyl group at position 1 contributes to tautomeric equilibria, potentially existing in enol-thione or keto-thiol forms depending on solvent polarity and pH .

Synthesis and Purification

Synthetic Routes

While no direct synthesis for this compound is documented in the provided sources, analogous pyridine-thiones are typically synthesized via cyclization or functional group interconversion. A representative method for related compounds involves:

-

Base-Mediated Cyclization: Treatment of precursors like 2-{[amino(imino)methyl]thio}-1-hydroxy-5-R-pyridinium chloride with sodium carbonate in aqueous medium, followed by acidification to isolate the product .

-

Thionation Reactions: Conversion of pyridone derivatives to thiones using Lawesson’s reagent or phosphorus pentasulfide.

Table 2: Generalized Synthesis Conditions for Pyridine-Thiones

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Na₂CO₃, H₂O, RT, 4 hrs | ~58% |

| Acidification | HCl (conc.), pH ~1 | - |

| Purification | Filtration, hexane recrystallization | - |

Example Adaptation: Applying this protocol to 4-methyl-substituted precursors could yield the target compound, though substituent effects may require optimization of reaction time or temperature.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (inferred from analogs), with better solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Stability studies are absent, but the thione moiety suggests susceptibility to oxidation, necessitating inert storage conditions.

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include ν(S-H) ~2550 cm⁻¹ (if thiol tautomer present), ν(C=S) ~1250 cm⁻¹, and ν(O-H) ~3200 cm⁻¹ .

-

NMR Spectroscopy:

Biological Activity (Inferred from Analogs)

While no direct data exist for this compound, structurally related pyridine-thiones demonstrate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume